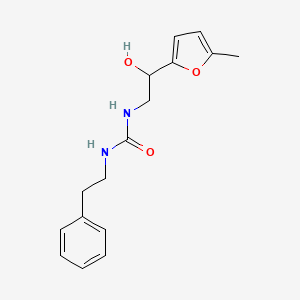

1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-phenethylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a urea derivative, which contains a phenethyl group, a hydroxyethyl group, and a 5-methylfuran-2-yl group. Urea derivatives are known for their wide range of biological activities . The presence of the 5-methylfuran-2-yl group might contribute to its potential aromaticity and reactivity .

Molecular Structure Analysis

The molecular structure analysis would require more specific information or experimental data such as X-ray crystallography or NMR spectroscopy. Based on the name, it can be inferred that the compound contains functional groups such as urea, phenethyl, and 5-methylfuran-2-yl .Chemical Reactions Analysis

The chemical reactivity of this compound could be influenced by several factors including the presence of the urea group, the phenethyl group, and the 5-methylfuran-2-yl group. Each of these groups could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. Some potential properties could include solubility, melting point, boiling point, and stability .Scientific Research Applications

Biomass Conversion and Catalysis

Furan derivatives, closely related to the core structure of the mentioned compound, play a crucial role in biomass conversion processes. For instance, 5-hydroxymethylfurfural (HMF), a pivotal biomass-based platform chemical, has been extensively studied for its potential in producing value-added chemicals. Activated carbon-supported Ru clusters have shown high efficiency in catalyzing the selective aerobic oxidation of HMF to 2,5-diformylfuran, a significant step towards sustainable chemical synthesis (Nie, Xie, & Liu, 2013). This process highlights the importance of furan derivatives in catalytic applications, potentially extending to related compounds like 1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-phenethylurea.

Biobased Polymers

Furan-based compounds are integral to synthesizing biobased polymers, a sustainable alternative to petroleum-based materials. The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters has led to novel biobased furan polyesters. These materials exhibit promising properties for applications in environmentally friendly plastics and fibers (Jiang et al., 2014). Such research underlines the potential utility of structurally similar compounds in developing new, sustainable materials.

Chemical Synthesis and Functionalization

The chemical versatility of furan derivatives allows for their utilization in synthesizing a wide range of chemicals. For example, catalytic conversion studies of HMF into various value-added derivatives have provided insights into the mechanisms and potential applications of furan compounds in chemical synthesis (Kong et al., 2018). This research showcases the transformative potential of furan derivatives in producing chemicals and fuels, suggesting similar possibilities for compounds like 1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-phenethylurea.

Renewable Resources and Sustainability

The broader context of furan derivative research underscores the shift towards renewable resources and sustainability in the chemical industry. The conversion of plant biomass into furan derivatives paves the way for a more sustainable chemical sector, with furan compounds serving as key intermediates for producing a range of materials and chemicals from renewable sources (Chernyshev, Kravchenko, & Ananikov, 2017). Such research highlights the role of furan derivatives in advancing green chemistry principles, potentially extending to compounds with similar structures.

Mechanism of Action

properties

IUPAC Name |

1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(2-phenylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-12-7-8-15(21-12)14(19)11-18-16(20)17-10-9-13-5-3-2-4-6-13/h2-8,14,19H,9-11H2,1H3,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKKQRCVPMUEICV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(CNC(=O)NCCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

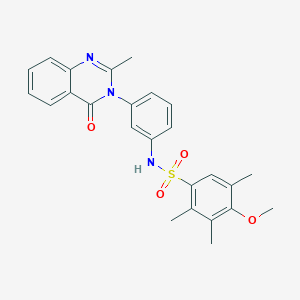

![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2713139.png)

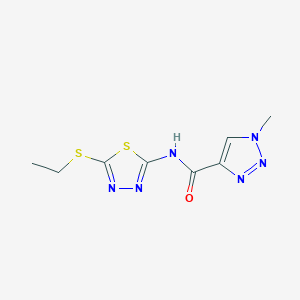

![Furan-3-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2713144.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-[(2-methoxyphenyl)methyl]-2-oxoacetamide](/img/structure/B2713146.png)

![[(1-Pyridin-2-ylpiperidin-4-yl)methyl]amine](/img/structure/B2713149.png)

![Methyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2713150.png)

![(4-Amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone](/img/structure/B2713152.png)

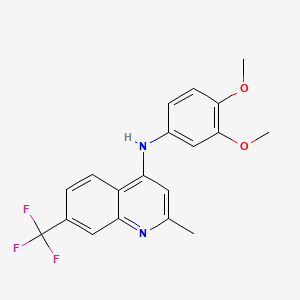

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2713154.png)

![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2713159.png)

![ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-3-carboxylate](/img/structure/B2713160.png)